(S)-Benzyl 2-amino-3-methoxypropanoate
Overview
Description
(S)-Benzyl 2-amino-3-methoxypropanoate is an organic compound with significant relevance in various fields of chemistry and biology. This compound is characterized by its chiral center, which imparts specific stereochemical properties. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral precursor, often derived from natural amino acids.
Protection of Functional Groups: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Methoxylation: The hydroxyl group is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl 2-amino-3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of benzyl 2-amino-3-methoxypropanoic acid.
Reduction: Formation of benzyl 2-amino-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-Benzyl 2-amino-3-methoxypropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center and functional groups.
Pathways Involved: The compound may participate in metabolic pathways involving amino acids and esters, influencing biochemical processes.
Comparison with Similar Compounds
®-Benzyl 2-amino-3-methoxypropanoate: The enantiomer of the compound with different stereochemical properties.
Benzyl 2-amino-3-hydroxypropanoate: A similar compound with a hydroxyl group instead of a methoxy group.
Benzyl 2-amino-3-methoxybutanoate: A compound with an additional carbon in the backbone.
Uniqueness:
Stereochemistry: The (S)-configuration imparts specific biological activity and selectivity.
Functional Groups: The combination of amino and methoxy groups provides unique reactivity and versatility in synthesis.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-methoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIWPZJAPVLTD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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